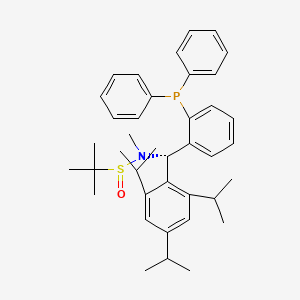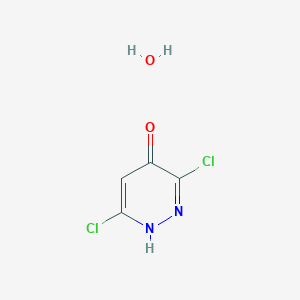
3,6-Dichloropyridazin-4-ol hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloropyridazin-4-ol hydrate is an organic compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a hydroxyl group at the 4th position. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyridazin-4-ol hydrate typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C. The product is then purified to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques is essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloropyridazin-4-ol hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or the hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridazinones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
3,6-Dichloropyridazin-4-ol hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 3,6-Dichloropyridazin-4-ol hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloropyridazine: Similar in structure but lacks the hydroxyl group.
3,6-Dichloro-4-hydroxypyridazine: Another derivative with similar properties.
3,4,6-Trichloropyridazine: Contains an additional chlorine atom.
Uniqueness
3,6-Dichloropyridazin-4-ol hydrate is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C4H4Cl2N2O2 |
|---|---|
Poids moléculaire |
182.99 g/mol |
Nom IUPAC |
3,6-dichloro-1H-pyridazin-4-one;hydrate |
InChI |
InChI=1S/C4H2Cl2N2O.H2O/c5-3-1-2(9)4(6)8-7-3;/h1H,(H,7,9);1H2 |
Clé InChI |
WVLLQTIEXMKPHP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C(C1=O)Cl)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


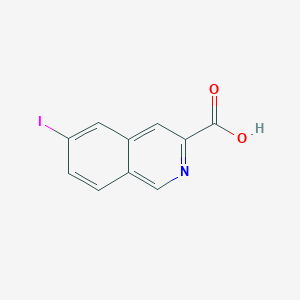

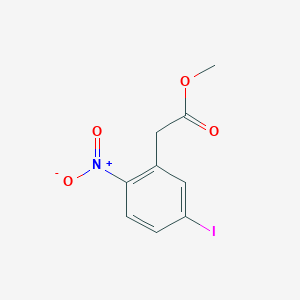
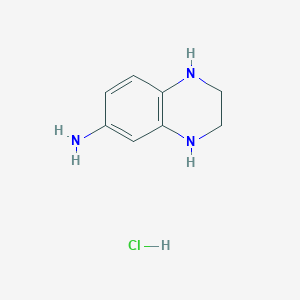
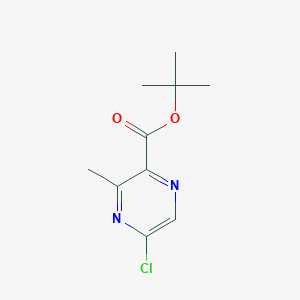
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/no-structure.png)
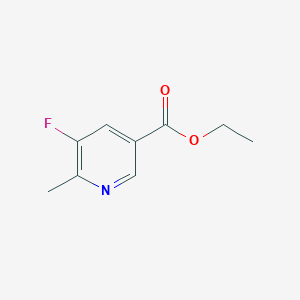
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
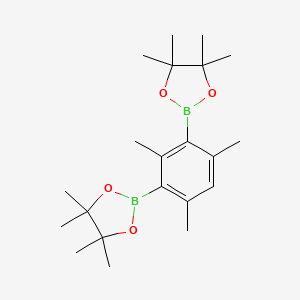
![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
